molecular formula C21H17FN2O5 B2936207 Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 868678-94-8

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate

Katalognummer: B2936207
CAS-Nummer: 868678-94-8
Molekulargewicht: 396.374
InChI-Schlüssel: WNXUEBLNNJWRCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate, also known as MK-1775, is a potent and selective small molecule inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. In recent years, MK-1775 has been extensively studied for its potential applications in cancer therapy, as well as its role in understanding the underlying mechanisms of cancer development.

Wirkmechanismus

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate inhibits the CHK1 enzyme, which is a key regulator of the DNA damage response pathway. CHK1 plays a critical role in the cell cycle checkpoint control, which ensures the accurate replication and segregation of DNA during cell division. Inhibition of CHK1 by this compound leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It also enhances the cytotoxic effects of various chemotherapeutic agents by promoting DNA damage-induced apoptosis. In addition, this compound has been shown to selectively target cancer cells with defects in the DNA damage response pathway, while sparing normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate is its potent and selective inhibition of the CHK1 enzyme. This allows for the specific targeting of cancer cells with defects in the DNA damage response pathway, while sparing normal cells. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use.

Zukünftige Richtungen

There are several potential future directions for the study of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate. One area of research is the development of combination therapies that include this compound and other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the development of more potent and selective CHK1 inhibitors may lead to the development of more effective cancer therapies.

Synthesemethoden

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate was first synthesized by Merck & Co. in 2008. The synthesis method involves a series of chemical reactions that start with the reaction of 4-aminobenzoic acid with methyl 2-bromo-5-fluorobenzoate to produce methyl 4-[[1-(2-fluorophenyl)methoxy]-2-nitrobenzoate]. This intermediate is then reduced to give the corresponding amine, which is subsequently reacted with 2-oxo-3-pyridinecarboxylic acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been extensively studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and paclitaxel, by sensitizing cancer cells to DNA damage-induced apoptosis. In addition, this compound has been shown to selectively target cancer cells with defects in the DNA damage response pathway, such as those with mutations in the TP53 gene.

Eigenschaften

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)29-13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXUEBLNNJWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.